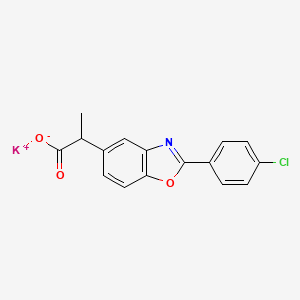

Benoxaprofen potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93983-00-7 |

|---|---|

Molecular Formula |

C16H11ClKNO3 |

Molecular Weight |

339.81 g/mol |

IUPAC Name |

potassium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |

InChI |

InChI=1S/C16H12ClNO3.K/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

HZEUKTMJUHKJKS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[K+] |

Origin of Product |

United States |

Evolution of Research Paradigms and Methodologies Applied to Arylpropionic Acid Derivatives

The investigation of benoxaprofen (B1668000) and other arylpropionic acid derivatives has been paralleled by significant advancements in analytical and research methodologies.

Early research relied on traditional pharmacological assays and classical chemical synthesis techniques. wikipedia.org However, the need to understand the stereoselectivity of these drugs, most of which are administered as racemic mixtures, spurred the development of advanced separation techniques. nih.gov The two enantiomers of benoxaprofen, (R)-(-) and (S)-(+), exhibit different pharmacological and metabolic profiles. wikipedia.org The development of stereoselective separation methods, such as capillary electrophoresis and various chromatographic techniques, has been instrumental in elucidating the distinct properties of each enantiomer. nih.gov

The rise of computational chemistry and molecular modeling has provided powerful tools to investigate the properties of arylpropionic acid derivatives at a molecular level. nih.govacs.orgresearchgate.net These in silico methods allow for the prediction of molecular and electronic structures, which can be correlated with their biological activities and toxicities. nih.govmdpi.com For instance, computational studies have been employed to understand the photodegradation mechanism of benoxaprofen and to predict the oral bioavailability and toxicity of new derivatives. acs.orgmdpi.com

Furthermore, the field of metabolomics has been advanced by techniques like mass spectrometry, which is used to characterize drug metabolites and their interactions with biological macromolecules. nih.gov The study of acyl glucuronides, reactive metabolites of many NSAIDs including those in the arylpropionic acid class, has been a key area of focus. mdpi.comnih.gov Understanding the formation and reactivity of these metabolites is crucial for predicting and mitigating drug-induced toxicities. nih.gov The development of electrosynthesis as a method to generate drug metabolites has also provided a valuable tool for toxicological screening. oup.com

Significance of Benoxaprofen Potassium in Mechanistic and Methodological Chemical Biology

Elucidation of Enzyme Inhibition Profiles

The enzymatic targets of benoxaprofen have been a primary focus of research, with studies concentrating on its interaction with key enzymes involved in the inflammatory cascade.

Lipoxygenase Inhibition Mechanisms

Benoxaprofen has been identified as an inhibitor of the lipoxygenase enzyme. nih.gov This enzyme is crucial for the conversion of arachidonic acid into hydroperoxy derivatives and leukotrienes, which are potent mediators of inflammation and hypersensitivity reactions. nih.gov The inhibition of lipoxygenase is considered a significant aspect of benoxaprofen's anti-inflammatory activity, potentially contributing to its effectiveness in conditions where these mediators play a prominent role. nih.gov Unlike many other NSAIDs that primarily target cyclooxygenase, benoxaprofen's action on the lipoxygenase pathway suggests a different and potentially broader mechanism for controlling inflammation. wikipedia.org This inhibitory activity on lipoxygenase is a key factor in regulating the directional movement of monocytes in response to inflammatory stimuli. nih.gov

Prostaglandin (B15479496) Synthetase Activity Modulation

In contrast to its effects on lipoxygenase, benoxaprofen is characterized as a weak inhibitor of prostaglandin synthetase (cyclooxygenase). oup.comnih.govnih.gov This relative inability to potently inhibit prostaglandin synthesis distinguishes it from many other acidic anti-inflammatory compounds. oup.comnih.gov The weaker inhibition of prostaglandin synthetase by benoxaprofen has been linked to a lower potential for certain side effects, such as gastrointestinal microbleeding, when compared to potent prostaglandin synthetase inhibitors like flurbiprofen. nih.govnih.gov This characteristic suggests that the anti-inflammatory properties of benoxaprofen may be less dependent on the inhibition of prostaglandin production than other NSAIDs. oup.comnih.gov

Investigation of Cellular and Subcellular Interactions

Beyond enzyme inhibition, research has delved into the direct effects of benoxaprofen on various immune cells and their functions, providing further insight into its anti-inflammatory properties.

Effects on Leukocyte Migration and Chemotaxis in Isolated Cells

In vitro studies have demonstrated that benoxaprofen significantly inhibits the motility of both mononuclear and polymorphonuclear leukocytes. nih.gov This inhibition of leukocyte migration, a critical step in the inflammatory response, is believed to be a key component of its anti-inflammatory effect. nih.govnih.gov Research on carrageenan-induced pleurisy in rats revealed that benoxaprofen administration led to the inhibition of leukocyte migration, with a more pronounced effect on mononuclear cells. nih.gov Further in vitro experiments using leukocyte migration and chemotaxis models have provided evidence that the drug acts directly on mononuclear cells, rather than by inhibiting the formation of chemotactic factors. nih.gov

Influence on Membrane-Associated Oxidative Metabolism

Interestingly, benoxaprofen has been found to activate membrane-associated oxidative metabolism in human polymorphonuclear leukocytes (PMNLs) in vitro. nih.govnih.gov At concentrations of 15, 30, and 60 micrograms/ml, benoxaprofen caused a dose-dependent activation of superoxide (B77818) generation by these cells. nih.govnih.gov This effect is thought to be mediated through the apparent activation of protein kinase C (PKC), as the PKC inhibitor H-7 was able to prevent this benoxaprofen-mediated activation. nih.govnih.gov It is proposed that benoxaprofen may substitute for phosphatidylserine, leading to a dose-related activation of PKC. nih.govnih.gov These findings point to a pro-oxidative property of benoxaprofen at the cellular level, establishing a molecular basis for this action. nih.gov

| Cell Type | Effect of Benoxaprofen | Concentration/Dose | Key Findings | References |

| Mononuclear Leukocytes (MNL) | Inhibition of motility | Therapeutic range | Significant reduction in MNL migration observed both in vitro and in vivo. | nih.gov |

| Polymorphonuclear Leukocytes (PMNL) | Inhibition of motility | Therapeutic range | Significant inhibition of PMNL motility in vitro. | nih.gov |

| Polymorphonuclear Leukocytes (PMNL) | Activation of superoxide generation | 15, 30, and 60 µg/ml | Dose-related activation of membrane-associated oxidative metabolism. | nih.govnih.gov |

| Mononuclear Cells | Inhibition of migration | Not specified | Direct action on mononuclear cells to inhibit migration. | nih.gov |

| Enzyme/Process | Effect of Benoxaprofen | Significance | References |

| Lipoxygenase | Inhibition | A key mechanism of its anti-inflammatory action, regulating monocyte movement. | nih.gov |

| Prostaglandin Synthetase | Weak Inhibition | Differentiates it from many other NSAIDs and may relate to a lower incidence of certain side effects. | nih.govoup.comnih.govnih.gov |

| Leukocyte Migration | Inhibition | A primary anti-inflammatory effect, particularly on mononuclear cells. | nih.govnih.gov |

| Membrane-Associated Oxidative Metabolism | Activation | Pro-oxidative effect mediated by protein kinase C activation. | nih.govnih.gov |

Activation of Protein Kinase C in Cellular Models

Benoxaprofen has been demonstrated to directly activate protein kinase C (PKC), a key enzyme in cellular signal transduction. In in vitro studies using human polymorphonuclear leucocytes (PMNL), benoxaprofen at concentrations of 15, 30, and 60 µg/mL induced a dose-dependent activation of superoxide generation, a process mediated by PKC. nih.govnih.gov This activation was prevented by the PKC inhibitor H-7, confirming the role of the kinase in this response. nih.govnih.gov

Further investigations revealed that benoxaprofen appears to substitute for phosphatidylserine, a natural activator of PKC. nih.gov This was observed through its dose-related activation of purified PKC from rat brain and in cytosolic extracts from human platelets. nih.gov The pro-oxidative properties of benoxaprofen are therefore attributed to its direct activation of PKC, which in turn stimulates membrane-associated oxidative metabolism in cells like PMNLs. nih.gov This mechanism distinguishes it from many other non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Effect of Benoxaprofen on Superoxide Generation in Human Polymorphonuclear Leucocytes (PMNL)

| Benoxaprofen Concentration (µg/mL) | Effect on Superoxide Generation |

|---|---|

| 15 | Dose-related activation observed |

| 30 | Dose-related activation observed |

| 60 | Dose-related activation observed |

Data sourced from studies on human PMNLs in vitro. nih.govnih.gov

Interaction with Ca2+ Dependent and Independent ATPase Activities in Isolated Membranes

Research on isolated rat erythrocyte membranes has shown that benoxaprofen influences membrane-bound ATPase activities. The compound produced a dose-related stimulation of both Ca2+-dependent and Ca2+-independent ATPase activities. nih.gov This interaction with critical membrane enzymes was associated with other cellular effects, including increased glucose utilization, lactate (B86563) production, and a depletion of cellular ATP in intact rat erythrocytes. nih.gov The study noted that co-incubation with cysteine could ameliorate these effects of benoxaprofen. nih.gov

Table 2: Effect of Benoxaprofen on ATPase Activities in Isolated Rat Erythrocyte Membranes

| ATPase Type | Observed Effect |

|---|---|

| Ca2+ Dependent ATPase | Dose-related stimulation |

| Ca2+ Independent ATPase | Dose-related stimulation |

Data from studies on isolated red cell membranes. nih.gov

Molecular Targets and Pathway Perturbations in Mechanistic Studies

The mechanistic profile of benoxaprofen is characterized by its interaction with several key enzymes involved in inflammatory pathways, setting it apart from traditional NSAIDs.

A primary molecular target for benoxaprofen is the lipoxygenase (LOX) enzyme. nih.govnih.gov It acts as an inhibitor of 5-lipoxygenase, which is responsible for converting arachidonic acid into leukotrienes and other hydroxy derivatives. nih.govnih.gov These products are potent mediators in inflammation and hypersensitivity reactions. nih.gov The inhibition of the LOX pathway is considered a significant component of its pharmacological activity. nih.govnih.gov

In contrast to its effects on LOX, benoxaprofen is a relatively weak inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin synthetase. nih.govnih.govnih.gov Most NSAIDs exert their primary effect by potently inhibiting COX-1 and COX-2, thereby blocking the production of prostaglandins. wikipedia.orgvanderbilt.edu The comparatively weak action of benoxaprofen on this pathway suggests that its anti-inflammatory effects may not primarily stem from prostaglandin synthesis inhibition, a feature that distinguishes it from many other drugs in its class. nih.govnih.gov

Additionally, mechanistic studies have explored other molecular perturbations. Upon UV irradiation, benoxaprofen can become phototoxic and induce single-strand breaks in DNA. nih.gov This process is thought to be mediated by a photodecarboxylated derivative of the drug, which, in the presence of oxygen, can generate reactive oxygen species. nih.govwikipedia.org

Table 3: Summary of Benoxaprofen's Interaction with Key Molecular Targets

| Molecular Target | Type of Interaction | Pathway Perturbation |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | Inhibition | Decreased synthesis of leukotrienes |

| Cyclooxygenase (COX) | Weak Inhibition | Minor impact on prostaglandin synthesis |

| Protein Kinase C (PKC) | Activation | Stimulation of oxidative metabolism |

| Membrane ATPases | Stimulation | Alteration of membrane transport and cellular energy |

This table synthesizes findings from multiple in vitro and mechanistic studies. nih.govnih.govnih.govnih.gov

Photochemical and Photophysical Studies of Benoxaprofen

Analysis of Photodegradation Mechanisms and Pathways

The photodegradation of benoxaprofen (B1668000) is a complex process initiated by the absorption of ultraviolet (UV) radiation. acs.orgnih.gov Computational studies using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) have been instrumental in elucidating these mechanisms. acs.orgnih.govnih.gov At physiological pH, benoxaprofen exists predominantly in its deprotonated form due to its low pKa value of 3.5. acs.orgnih.gov This anionic form absorbs UV light, leading to an excited singlet state. Through a process called intersystem crossing (ISC), this singlet state can convert to a more stable triplet state. acs.orgnih.gov The primary and dominant initial pathway for photodegradation is photoinduced decarboxylation, which can occur from either the excited singlet or triplet state. acs.orgrsc.org

This initial decarboxylation is followed by the formation of various reactive species. acs.orgnih.gov The resulting decarboxylated molecule can react with molecular oxygen, leading to the generation of singlet oxygen or peroxide radical derivatives. acs.orgnih.gov These processes are central to the drug's phototoxic effects. wikipedia.org

Upon absorption of UV radiation, particularly in the 300 to 340 nm range, benoxaprofen undergoes efficient photoinduced decarboxylation. acs.orgnih.gov This reaction involves the loss of the carboxyl group from the propanoic acid side chain. wikipedia.org The process can proceed from both the excited singlet (S1) and triplet (T1) states. acs.orgrsc.org While decarboxylation from the triplet state is spontaneous, the pathway from the excited singlet state can also occur by overcoming low energy barriers. acs.orgnih.gov Irradiation of benoxaprofen in aqueous solutions leads to this decarboxylation through a radical mechanism. wikipedia.org The primary photoproduct is a lipophilic, decarboxylated derivative which is not water-soluble. nih.govnih.gov

The photochemical decarboxylation of benoxaprofen results in the formation of a highly reactive free radical decarboxylated derivative. wikipedia.orgacs.org This species has a high unpaired spin density at the carbon atom where decarboxylation occurred, making it very reactive. acs.org In the presence of oxygen, this radical is the key toxic agent, leading to the production of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. wikipedia.org

The formation of these radical species follows several pathways:

The triplet decarboxylated species can generate the neutral singlet state of the decarboxylated product and reactive singlet oxygen. acs.org

Electron transfer from the decarboxylated species to molecular oxygen can form superoxide anions. acs.org

The doublet state of the decarboxylated radical can react with molecular oxygen in a spontaneous, exothermic reaction to form a peroxyl radical derivative. acs.orgnih.gov This peroxyl radical can then initiate propagating lipid peroxidation, contributing to cellular damage. acs.orgnih.govacs.org

Spectroscopic and Computational Characterization of Excited States

Spectroscopic analysis and computational chemistry have provided significant insights into the excited states of benoxaprofen. acs.orgnih.gov Computational studies, specifically using DFT and TD-DFT methods, have been employed to investigate its photophysical properties. acs.orgnih.govnih.gov

Benoxaprofen has the ability to efficiently absorb UV radiation. acs.orgnih.gov The absorption spectra differ between the neutral and deprotonated (anionic) forms of the molecule. For the neutral form, the main absorption peak occurs at a wavelength (λ) of 301 nm. acs.orgnih.gov The deprotonated form, which is predominant at physiological pH, shows its main absorption peak at a longer wavelength of 347 nm. acs.orgnih.gov This shift is significant as it falls within the UVA range (320-400 nm), which can penetrate the skin. rsc.org

The fluorescence emission spectrum of benoxaprofen is sensitive to the solvent environment. rsc.org As the polarity and hydrogen-bonding capability of the solvent increase, the emission spectrum shifts to longer wavelengths (a red shift). rsc.org This effect is particularly pronounced in water, where a significant red shift and a marked decrease in fluorescence quantum yield are observed, suggesting specific solvent relaxation around the excited molecule. rsc.org

Table 1: Computed UV Absorption Peaks of Benoxaprofen

| Form | Wavelength (λ) | Oscillator Strength |

| Neutral | 301 nm | 0.912 |

| Neutral | 222 nm | 0.101 |

| Neutral | 202 nm | 0.139 |

| Deprotonated | 347 nm | 0.477 |

| Deprotonated | 333 nm | - |

Data sourced from computational studies using TD-B3LYP/6-31G(d,p) level of theory. acs.orgnih.govresearchgate.net

Comparative Photochemical Properties with Other Arylpropionic Acids

Benoxaprofen shares photochemical properties with other photolabile NSAIDs from the 2-arylpropionic acid class, such as ketoprofen (B1673614), suprofen (B1682721), and tiaprofenic acid. acs.orgnih.govscilit.com A primary common feature is the propensity to undergo photoinduced decarboxylation upon UV irradiation. wikipedia.orgrsc.org

Like benoxaprofen, ketoprofen can also decarboxylate from its excited singlet state. acs.org The ionized forms of both ketoprofen and tiaprofenic acid undergo rapid decarboxylation. rsc.org The photodegradation of suprofen and tiaprofenic acid involves excitation, intersystem crossing to the triplet state, and subsequent decarboxylation of the deprotonated species, similar to the mechanisms proposed for benoxaprofen. acs.org The decarboxylated photoproducts of these drugs, like that of benoxaprofen, are often lipophilic and can sensitize further reactions. While decarboxylation is a major pathway for benoxaprofen, for other arylpropionic acids like carprofen, it is considered a minor pathway. rsc.org Naproxen is another NSAID that undergoes photochemical decarboxylation. wikipedia.org The study of benoxaprofen serves as a useful model for understanding the photodegradation mechanisms of highly phototoxic drugs and for comparing these pathways with other NSAIDs. acs.org

Mechanisms of Photosensitization at the Molecular and Cellular Level

The photosensitizing properties of benoxaprofen are responsible for its clinical phototoxicity. nih.gov The mechanism involves a sequence of events at both the molecular and cellular levels. A proposed two-step mechanism suggests an initial photodecarboxylation of benoxaprofen to form a lipophilic photoproduct. nih.gov This photoproduct then acts as the photosensitizer, causing subsequent membrane damage. nih.gov

At the molecular level, photosensitization by benoxaprofen and its photoproducts leads to the generation of ROS, which can damage key biomolecules like lipids, proteins, and nucleic acids. wikipedia.orgacs.orgnih.gov The formation of peroxyl radicals can initiate lipid peroxidation, disrupting cell membrane integrity. acs.orgnih.gov Studies on red blood cells, used as a model system, have shown that benoxaprofen can photosensitize membrane disruption through both oxygen-dependent and oxygen-independent mechanisms. nih.gov

At the cellular level, benoxaprofen's phototoxicity may involve damage to mast cell membranes. nih.gov The clinical photosensitivity induced by benoxaprofen resembles solar urticaria, a response mediated by the degranulation of mast cells. nih.govosti.gov Research suggests that benoxaprofen, in the presence of UVB radiation (280-320 nm), photosensitizes the activation of phospholipase A2 in cultured mammalian cells. nih.govosti.gov This activation leads to the release of arachidonic acid and is believed to be a critical step in the photosensitized degranulation of mast cells. nih.govosti.gov Furthermore, benoxaprofen has been shown to directly activate protein kinase C (PKC), which stimulates oxidative metabolism in human polymorphonuclear leucocytes, demonstrating a molecular basis for its pro-oxidative properties. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Research

Quantitative Structure-Activity Relationship (QSAR) Analyses of Benoxaprofen (B1668000) and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in discerning the specific molecular features that govern the efficacy and toxicity of a drug. In the case of benoxaprofen and its analogues, QSAR analysis has been employed to identify a drug candidate with a potentially improved safety profile. A retrospective study on the molecular toxicology of benoxaprofen involved a QSAR analysis of 16 of its analogues. nih.gov This analysis aimed to separate the structural requirements for anti-inflammatory activity from those associated with acute toxicity. nih.gov

Such studies correlate physicochemical properties and structural descriptors of a series of compounds with their biological activities. nih.gov For NSAIDs, these models have been used to predict cytotoxicity in rat hepatocytes, highlighting the importance of molecular bulk, degree of branching, heteroatom count, and degree of unsaturation in determining toxicity. tandfonline.com The goal of the benoxaprofen QSAR study was to find an analogue with a similar anti-inflammatory effect but lower toxicity. nih.gov

Molecular Modeling and Docking Studies of Benoxaprofen Interactions with Biological Targets

Molecular modeling and docking simulations offer a window into the specific interactions between a ligand, such as benoxaprofen, and its biological targets. These computational methods predict the binding pose and affinity between a molecule and a protein's active site. esisresearch.org

One identified interaction for benoxaprofen is with human serum albumin (HSA), a key carrier protein in the blood. scispace.comnih.gov Automated molecular docking calculations have been integrated into platforms to predict albumin binding and the specific binding site, with benoxaprofen being included in the datasets for developing these models. scispace.com

While the primary anti-inflammatory targets of NSAIDs are the cyclooxygenase (COX) enzymes, specific docking studies for benoxaprofen with COX are not extensively detailed in the provided results. However, the general mechanism for arylpropionic acids involves the carboxylate group coordinating with key residues like Arginine in the active site of COX enzymes. mdpi.com Furthermore, molecular analysis suggests that due to its structural characteristics, benoxaprofen may act as a substrate for cytochrome P450I, potentially leading to oxygenation into a reactive intermediate. nih.gov Its structural similarity to clofibrate (B1669205) also suggests a possible interaction with cytochrome P450IV. nih.gov

Docking studies have also been performed on the broader class of benzoxazole (B165842) derivatives, to which benoxaprofen belongs, showing potential inhibition of targets like DNA gyrase. esisresearch.org

Theoretical Investigations of Electronic and Structural Properties

Theoretical studies, particularly those using quantum chemistry, provide fundamental insights into the electronic and structural properties that dictate the reactivity and photochemical behavior of benoxaprofen.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in investigating the photochemical and photophysical properties of benoxaprofen. acs.orgnih.gov These computational methods were used to study the compound's photodegradation mechanism, which is linked to its known phototoxicity. nih.govacs.org

Studies show that benoxaprofen can absorb UV radiation, primarily in the 300–340 nm range, leading to a photoinduced decarboxylation from an excited triplet state. nih.govnih.gov The calculations, often performed at levels like TD-B3LYP/6-31G(d,p), can compute the UV absorption spectra for both the neutral molecule and its deprotonated form, which is predominant at physiological pH. nih.govresearchgate.net The computed spectra show that the neutral form has a primary absorption peak around 301 nm, while the deprotonated form's main absorption is red-shifted to approximately 347 nm. acs.orgresearchgate.net These theoretical findings are in good agreement with experimental observations. acs.org

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's photochemical behavior. nih.govnih.gov

Computational studies reveal significant differences between the neutral and deprotonated forms of benoxaprofen. acs.org

Neutral Benoxaprofen : The HOMO is delocalized across the aromatic systems of the molecule. nih.govresearchgate.net

Deprotonated Benoxaprofen : The HOMO, HOMO-1, and HOMO-2 are almost entirely localized on the propanoic acid group. acs.orgnih.gov

This stark difference in orbital distribution has a considerable impact on the photochemical behavior and is reflected in the Mulliken atomic charge distribution on the carboxylic group. acs.org The energy gap between the HOMO and LUMO (ΔE) has also been analyzed, with benoxaprofen noted as having a relatively low activation energy (ΔE = 12.0), a characteristic that, combined with its planar geometry, places it at the interface between substrates of different cytochrome P450 enzymes. nih.gov

Table 1: Comparison of Molecular Orbital Characteristics for Benoxaprofen

| Form | HOMO Localization | LUMO Localization | Key Implication |

|---|---|---|---|

| Neutral | Delocalized over aromatic systems | Localized on benzoxazole and chlorophenyl rings | Relevant for photochemical behavior in non-polar environments. |

| Deprotonated | Localized on the propanoic acid moiety | Similar to the neutral form | Predominant at physiological pH, this localization is key to its photodegradation pathway. acs.orgnih.gov |

Conformational Analysis and Stereochemical Considerations in Activity

The three-dimensional structure and stereochemistry of benoxaprofen are crucial determinants of its biological activity. The molecule is characterized by a substantially planar benzoxazole and phenyl ring system, but it possesses a non-planar side chain, the propanoic acid moiety, which introduces chirality. wikipedia.org

Benoxaprofen has a single chiral center at the alpha-carbon of the propionic acid group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-benoxaprofen and (S)-(+)-benoxaprofen. nih.gov Research has shown that these enantiomers behave differently in the body. A key finding is the stereoselective inversion of the (R)-(-) enantiomer into the biologically active (S)-(+) enantiomer in humans. nih.gov This unidirectional metabolic conversion means that even when the inactive (R) form is administered, it is converted to the active (S) form. nih.govconnectedpapers.com

Furthermore, studies on the covalent binding of benoxaprofen to proteins like albumin have shown that the S-enantiomer exhibits a slight preponderance in adduct concentrations, indicating it may be more reactive. nih.gov The differential behavior of enantiomers is a critical aspect of pharmacology, as the desired therapeutic effects and undesired toxic effects can reside in different stereoisomers. mazums.ac.ir

Analytical Methodologies and Characterization in Research Settings

The study of benoxaprofen (B1668000) potassium in research environments relies on a suite of sophisticated analytical techniques. These methods are crucial for understanding its metabolic fate, identifying its interactions with biological molecules, and ensuring the purity of the substance.

Metabolic and Biotransformation Research of Benoxaprofen in Preclinical Models

Identification and Characterization of Major Metabolic Pathways (e.g., Glucuronidation, Mono-oxidation)

The metabolism of benoxaprofen (B1668000) primarily involves Phase II conjugation, with glucuronidation being the major pathway. nih.govontosight.ai In this process, benoxaprofen is conjugated with glucuronic acid in the liver, a reaction catalyzed by UDP-glucuronyltransferase. ontosight.ai This conjugation forms benoxaprofen-1-O-acyl-glucuronide (benoxaprofen glucuronide), a more water-soluble metabolite, which facilitates its elimination from the body. ontosight.ai The liver is considered the principal site for this conjugation process. nih.gov

While benoxaprofen does not readily undergo extensive Phase I oxidative metabolism, this pathway can be induced. wikipedia.org Mono-oxidation reactions can occur, catalyzed by the cytochrome P450 enzyme system. wikipedia.orgnih.gov Studies in rats have shown that benoxaprofen administration can induce specific cytochrome P450 families, leading to the oxygenation of the 4-chlorophenyl ring or the aromatic ring of the 2-phenylpropionic acid moiety. wikipedia.orgnih.gov This induction represents a minor metabolic pathway that can lead to the formation of reactive intermediates. wikipedia.org

Investigation of Reactive Metabolite Formation and Disposition in In Vitro Systems

A significant area of research has been the formation of reactive metabolites, particularly the acyl glucuronide of benoxaprofen. nih.govnih.gov This metabolite is hypothesized to be reactive and potentially associated with toxicity. nih.govnih.gov In vitro studies using sandwich-cultured rat and human hepatocytes have demonstrated that benoxaprofen forms an acyl glucuronide that can bind covalently to hepatocellular proteins. nih.govnih.gov This covalent binding is time- and concentration-dependent. nih.gov

The reactivity of benoxaprofen glucuronide has been compared to its structural analog, flunoxaprofen (B1672895), and another NSAID, ibuprofen (B1674241). nih.govnih.gov In both rat and human hepatocyte models, the extent of glucuronide formation and subsequent covalent protein adducts followed the order: benoxaprofen > flunoxaprofen > ibuprofen. nih.govnih.gov These findings suggest that benoxaprofen glucuronide is more reactive than flunoxaprofen glucuronide, and ibuprofen glucuronide is the least reactive of the three. nih.gov The proportional increase in protein adduct formation with increased acyl glucuronidation supports the hypothesis that this pathway is a key mechanism for the covalent binding of these NSAIDs to hepatic proteins. nih.govnih.gov Furthermore, more benoxaprofen-protein adducts were formed in human hepatocytes compared to rat hepatocytes, which is consistent with its relative toxicity profile in humans. nih.govnih.gov

Table 1: Comparative Reactivity of NSAID Acyl Glucuronides in Hepatocyte Models

| Compound | Relative Glucuronide Formation | Relative Covalent Protein Adduct Formation | Implied Reactivity of Acyl Glucuronide |

| Benoxaprofen | High | High | High |

| Flunoxaprofen | Medium | Medium | Medium |

| Ibuprofen | Low | Low | Low |

| This table summarizes the findings from in vitro studies in rat and human hepatocytes, indicating a higher reactivity for benoxaprofen's acyl glucuronide metabolite. nih.govnih.gov |

The cytochrome P450 (P450) enzyme system plays a role in the metabolic activation of benoxaprofen, albeit as a secondary pathway to glucuronidation. wikipedia.orgnih.gov In preclinical studies with rats, benoxaprofen was found to be an inducer of the hepatic cytochrome P450 I and IV families. nih.gov Specifically, it increased the apoprotein levels of P450 IA1, P450 A2, and P450 IVA1. nih.gov This induction leads to an increase in specific metabolic activities, such as the O-dealkylation of ethoxyresorufin and methoxyresorufin and the 12-hydroxylation of lauric acid. nih.gov

The induction of this minor metabolic pathway by P450 enzymes can result in the formation of toxic metabolites. wikipedia.org It is proposed that with cytochrome P450I as a catalyst, oxygenation of the 4-chlorophenyl ring or the aromatic ring of the 2-phenylpropionic acid moiety can occur. wikipedia.org These oxidative reactions can produce reactive intermediates capable of binding to vital intracellular macromolecules. wikipedia.org

Comparative Metabolic Studies Across Preclinical Species

Metabolic studies of benoxaprofen have revealed notable differences across various preclinical species. wikipedia.org In oral administration studies involving rats, dogs, rhesus monkeys, rabbits, guinea pigs, and mice, the drug was generally well absorbed. wikipedia.org However, significant levels of metabolism were not observed in most of these species. wikipedia.org A key exception was the dog, where benoxaprofen glucuronide was detected in the bile, indicating metabolic activity. wikipedia.org

The plasma half-life also showed considerable variation among species. It was less than 13 hours in dogs, rabbits, and monkeys, but significantly longer in mice and rats. wikipedia.org In vitro comparative studies using sandwich-cultured hepatocytes from rats and humans have provided further insights. nih.govnih.gov These studies confirmed that glucuronidation and subsequent covalent protein binding occur in both species. nih.gov However, a greater amount of benoxaprofen-protein adduct was formed in human hepatocytes compared to rat hepatocytes, suggesting a potential for higher reactivity and accumulation in humans. nih.govnih.gov This highlights the utility of in vitro human tissue models for assessing acyl glucuronide reactivity. nih.gov

Table 2: Summary of Benoxaprofen Metabolism Across Species

| Species | Primary Metabolic Finding | Plasma Half-Life | Reference |

| Rat | Limited metabolism; hepatic accumulation; induction of CYP P450. | Long | wikipedia.orgnih.gov |

| Dog | Glucuronide metabolite found in bile. | < 13 hours | wikipedia.org |

| Rhesus Monkey | Well absorbed; limited metabolism. | < 13 hours | wikipedia.org |

| Rabbit | Well absorbed; limited metabolism. | < 13 hours | wikipedia.org |

| Mouse | Well absorbed; limited metabolism. | Long | wikipedia.org |

| Human (in vitro) | Forms more protein adducts than in rat hepatocytes. | N/A | nih.govnih.gov |

| This table provides a comparative overview of key metabolic and pharmacokinetic findings for benoxaprofen in different preclinical models and in vitro human systems. |

Mechanistic Studies of Benoxaprofen Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models have been crucial for understanding the disposition of benoxaprofen. Following oral administration, the drug is effectively absorbed from the gastrointestinal tract in species like rats, dogs, and monkeys. wikipedia.org In rats, it was observed that benoxaprofen is distributed to the fetus, although at lower concentrations than in maternal tissues. wikipedia.org

Pharmacokinetic modeling in humans, which can be extrapolated to understand preclinical findings, showed that the plasma levels of benoxaprofen fit a two-compartment open model. nih.gov This model suggests a distribution phase from a central compartment (blood) to a peripheral compartment (tissues) and a subsequent elimination phase. The mean half-life of absorption was found to be approximately 0.4 hours, with a distribution half-life of about 4.8 hours. wikipedia.org

A defining characteristic of benoxaprofen's pharmacokinetics is its long elimination half-life, which was measured to be around 30-35 hours in early human studies and was noted to be particularly long in rats and mice. wikipedia.orgcjblunt.com This slow plasma clearance can lead to the accumulation of the drug in the body upon repeated administration. wikipedia.org The hepatic accumulation of benoxaprofen is thought to be a contributing factor to the induction of cytochrome P450 enzymes and the subsequent formation of reactive intermediates. wikipedia.org The slow excretion of the unchanged compound into the bile in rats suggests that enterohepatic circulation does not significantly occur. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.